3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Overview
Description
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a chemical compound with a unique structure that combines a cyclobutyl group, a piperidinyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific conditions required.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction. This step often involves the use of cyclobutene and a suitable catalyst to facilitate the reaction.
Attachment of the Piperidinyl Group: The piperidinyl group is typically introduced through a nucleophilic substitution reaction. Piperidine can react with an appropriate leaving group on the pyrazole ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or piperidines.
Scientific Research Applications
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-amine
- 3-cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine
Uniqueness
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidinyl group and the presence of the hydroxyl group on the pyrazole ring contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
5-cyclobutyl-2-piperidin-4-yl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12-8-11(9-2-1-3-9)14-15(12)10-4-6-13-7-5-10/h8-10,13-14H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCAQROYDAEHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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